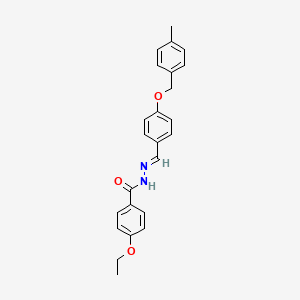
3-((4-(tert-Butyl)benzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SALOR-INT L406503-1EA, also known by its CAS number 677735-77-2, is a chemical compound with various applications in scientific research and industry. It is characterized by its unique molecular structure and properties, which make it valuable for different experimental and industrial purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L406503-1EA typically involves a series of chemical reactions that require specific reagents and conditions. One common method involves the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of SALOR-INT L406503-1EA is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
SALOR-INT L406503-1EA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving SALOR-INT L406503-1EA are common, where functional groups are replaced with other groups.
Common Reagents and Conditions
The reactions involving SALOR-INT L406503-1EA typically require reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions vary but often include controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from the reactions of SALOR-INT L406503-1EA depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
SALOR-INT L406503-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: SALOR-INT L406503-1EA is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and as a component in manufacturing processes
Wirkmechanismus
The mechanism by which SALOR-INT L406503-1EA exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to SALOR-INT L406503-1EA include:
- 4-Isopropylbenzylamine
- N-(4-butylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide
Uniqueness
SALOR-INT L406503-1EA stands out due to its unique molecular structure and properties, which make it suitable for specific applications that similar compounds may not be able to fulfill. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its uniqueness .
Eigenschaften
CAS-Nummer |
677735-77-2 |
|---|---|
Molekularformel |
C26H26ClN3S |
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H26ClN3S/c1-18-5-15-23(16-6-18)30-24(20-9-13-22(27)14-10-20)28-29-25(30)31-17-19-7-11-21(12-8-19)26(2,3)4/h5-16H,17H2,1-4H3 |
InChI-Schlüssel |
NBSIHMBCBHLACZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12020700.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020711.png)
![3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12020720.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12020741.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12020742.png)

![1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B12020752.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12020754.png)

![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020770.png)
![[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12020785.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12020787.png)

![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12020795.png)
